Tert-butyl(4-fluorophenoxy)dimethylsilane

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl-(4-fluorophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMIJQQZOCWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546642 | |

| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113984-68-2 | |

| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl(4-fluorophenoxy)dimethylsilane" properties and characteristics

An In-Depth Technical Guide to tert-Butyl(4-fluorophenoxy)dimethylsilane

Foreword: The Strategic Role of Silyl Ethers in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the concept of selective protection and deprotection of functional groups is paramount. It is the chemical equivalent of a surgeon isolating an organ before a complex procedure. Among the myriad of protecting groups available, silyl ethers have carved out a distinguished position due to their tunable stability, ease of installation, and mild, selective removal.[1][2] This guide focuses on a specific, yet highly relevant, member of this class: tert-butyl(4-fluorophenoxy)dimethylsilane .

The strategic inclusion of a tert-butyldimethylsilyl (TBDMS) group imparts significant steric hindrance, rendering the protected phenol robust against a wide array of reagents and reaction conditions.[3] Simultaneously, the 4-fluorophenyl moiety is a common pharmacophore, and its temporary masking is often a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the core properties, synthesis, reactivity, and practical applications of this reagent, grounded in established chemical principles and field-proven methodologies.

Core Molecular Characteristics

Tert-butyl(4-fluorophenoxy)dimethylsilane is an organosilicon compound valued for its role as a protective agent for the hydroxyl group of 4-fluorophenol.[4] Its structure marries the stability of the TBDMS ether with the electronically distinct nature of a fluorinated aromatic ring.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, reaction setup, and purification strategies. The key identifiers and characteristics of tert-butyl(4-fluorophenoxy)dimethylsilane are summarized below.

| Property | Value | Source |

| CAS Number | 113984-68-2 | [5] |

| Molecular Formula | C₁₂H₁₉FOSi | [5] |

| Molecular Weight | 226.36 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, DMF) | [4] |

| IUPAC Name | tert-butyl(4-fluorophenoxy)dimethylsilane | [5] |

| InChI Key | RMAMIJQQZOCWBF-UHFFFAOYSA-N | [5] |

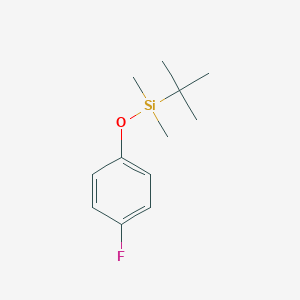

Structural Diagram

The molecule's architecture is key to its function, with the bulky tert-butyl group shielding the silicon-oxygen bond from unwanted reactions.

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. CAS 113984-68-2: TERT-BUTYL(4-FLUOROPHENOXY)DIMETHYLSILANE [cymitquimica.com]

- 5. 113984-68-2 | tert-Butyl(4-fluorophenoxy)dimethylsilane - AiFChem [aifchem.com]

"Tert-butyl(4-fluorophenoxy)dimethylsilane" synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of tert-butyl(4-fluorophenoxy)dimethylsilane

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl(4-fluorophenoxy)dimethylsilane, a valuable intermediate in organic synthesis. The document details the underlying chemical principles, a field-proven experimental protocol, and robust purification and characterization methodologies. As a silyl ether, the target molecule serves as a protected form of 4-fluorophenol, enabling chemoselective reactions at other sites in multifunctional molecules. This guide is designed for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the most versatile and widely employed protecting groups for hydroxyl moieties are silyl ethers. The tert-butyldimethylsilyl (TBDMS or TBS) group, in particular, offers a favorable balance of stability and reactivity.[1][2] Introduced by Corey, TBDMS ethers are renowned for their resilience to a wide range of non-acidic and non-fluoride reaction conditions, including organometallic reagents and many redox transformations, yet they can be cleaved selectively under mild conditions.[1]

The target molecule, tert-butyl(4-fluorophenoxy)dimethylsilane, is the TBDMS-protected derivative of 4-fluorophenol.[3][4] The presence of the fluorophenyl group imparts unique electronic properties, making this compound a useful building block in the synthesis of pharmaceuticals and other advanced materials.[3] This guide provides an authoritative, in-depth protocol for its preparation and purification.

Section 1: The Synthetic Strategy - Silylation of 4-Fluorophenol

The formation of a TBDMS ether from a phenol is a classic nucleophilic substitution reaction at a silicon center. The success of this transformation hinges on the careful selection of the substrate, silylating agent, catalyst, and solvent.

Underlying Principles and Reagent Selection

-

Substrate (4-Fluorophenol): As a phenol, this starting material is more acidic than aliphatic alcohols, making its corresponding phenoxide a competent nucleophile. The electron-withdrawing fluorine atom further enhances this acidity.[5]

-

Silylating Agent (tert-Butyldimethylsilyl Chloride - TBDMS-Cl): TBDMS-Cl is the most common reagent for introducing the TBDMS group. While it is highly reactive, its bulky tert-butyl group provides steric hindrance that contributes to the stability of the resulting silyl ether.[1][3]

-

Catalyst/Base (Imidazole): TBDMS-Cl itself reacts slowly with hydroxyl groups.[1] Imidazole serves a dual purpose: as a base to deprotonate the phenol and, more importantly, as a nucleophilic catalyst. It reacts with TBDMS-Cl to form the highly reactive intermediate, N-tert-butyldimethylsilylimidazole. This intermediate is a much more potent silylating agent than TBDMS-Cl itself.[1]

-

Solvent (Dichloromethane - DCM): Anhydrous aprotic solvents like DCM or Dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and do not interfere with the reaction by competing for the silylating agent.

Reaction Mechanism

The reaction proceeds via a two-step catalytic cycle. First, imidazole attacks the electrophilic silicon atom of TBDMS-Cl, displacing the chloride ion to form the activated silylating agent and an imidazolium chloride salt. Subsequently, the 4-fluorophenoxide anion attacks the silicon center of the activated intermediate, displacing imidazole to form the final product, tert-butyl(4-fluorophenoxy)dimethylsilane. The imidazole is thus regenerated, allowing it to continue the catalytic cycle.

Section 2: Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a clear objective and rationale, ensuring the researcher understands its contribution to the overall success of the synthesis.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents | Notes |

| 4-Fluorophenol | 112.11 | 10.0 | 1.0 | Reagent grade, ensure dryness. |

| tert-Butyldimethylsilyl Chloride | 150.72 | 12.0 | 1.2 | 97% or higher, handle in a fume hood. |

| Imidazole | 68.08 | 25.0 | 2.5 | 99% or higher, hygroscopic. |

| Dichloromethane (DCM), Anhydrous | 84.93 | ~40 mL | - | Solvent, from a solvent purification system or sealed bottle. |

| Saturated aq. NaHCO₃ Solution | - | ~50 mL | - | For work-up. |

| Brine (Saturated aq. NaCl Solution) | - | ~50 mL | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.12 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

-

Rationale: Using flame-dried glassware and starting with dry reagents is critical, as TBDMS-Cl readily hydrolyzes with water, which would reduce the yield and complicate purification.

-

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until all solids have dissolved.

-

Rationale: An inert atmosphere prevents atmospheric moisture from entering the reaction.

-

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) to the solution in one portion. A white precipitate (imidazolium hydrochloride) will form almost immediately.

-

Rationale: A slight excess of the silylating agent ensures the complete consumption of the limiting reagent, 4-fluorophenol.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The product spot will appear at a higher Rf value than the starting 4-fluorophenol spot.

-

Rationale: TLC is a rapid and effective way to confirm the consumption of the starting material and the formation of the less polar product.

-

Reaction Work-up

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Rationale: This step quenches any remaining reactive TBDMS-Cl and dissolves the water-soluble imidazolium hydrochloride salt.

-

-

Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

-

Rationale: The product is soluble in the organic phase, while impurities are partitioned into the aqueous phase.

-

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous NaHCO₃ solution and then 50 mL of brine.

-

Rationale: The NaHCO₃ wash neutralizes any trace acidity. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.[3]

-

Rationale: Complete removal of water is essential before solvent evaporation to prevent potential hydrolysis of the product during storage.

-

Workflow Visualization

Section 3: Purification

Purification is essential to remove unreacted starting materials, excess reagents, and any byproducts. For TBDMS ethers, flash column chromatography is the method of choice.

Principles of Purification

The key to chromatographic separation is the difference in polarity between the components of the crude mixture.

-

4-Fluorophenol: The free hydroxyl group makes it relatively polar, causing it to adhere strongly to the silica gel stationary phase (low Rf).

-

tert-butyl(4-fluorophenoxy)dimethylsilane: The hydroxyl group is masked by the nonpolar TBDMS group, making the product significantly less polar. It will travel much faster through the silica gel column (high Rf).

Protocol: Flash Column Chromatography

-

Column Preparation: Prepare a silica gel column using a low-polarity solvent system, such as 98:2 Hexane:Ethyl Acetate.

-

Sample Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

-

Rationale: Dry loading the sample ensures a narrow starting band, leading to better separation and sharper peaks during elution.

-

-

Elution: Elute the column with the Hexane:Ethyl Acetate solvent system. The product will be among the first compounds to elute from the column.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to afford the final product as a pure, colorless oil.

Section 4: Characterization and Data Analysis

Confirming the identity and purity of the final product is a non-negotiable step. The following data are characteristic of tert-butyl(4-fluorophenoxy)dimethylsilane.

Expected Analytical Data

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~7.00-6.80 (m, 4H, Ar-H), δ ~1.00 (s, 9H, C(CH₃)₃), δ ~0.20 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (4 signals, C-F coupling expected), δ ~25.7 (C(C H₃)₃), δ ~18.2 (C (CH₃)₃), δ ~ -4.5 (Si(C H₃)₂) |

| FT-IR (neat) | Absence of broad O-H stretch (~3300 cm⁻¹). Presence of Ar-O-Si stretches (~1250, 950 cm⁻¹), C-H stretches (~2900 cm⁻¹), and a strong C-F stretch (~1220 cm⁻¹). |

| GC-MS | A single major peak on the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 226. A prominent fragment ion at m/z = 169 corresponding to [M - C(CH₃)₃]⁺ is characteristic of TBDMS ethers.[6] |

Quality Control

The final product's purity should be assessed primarily by ¹H NMR and GC-MS. The absence of signals corresponding to 4-fluorophenol or imidazole in the NMR spectrum, and a single peak in the GC trace, are strong indicators of high purity (>98%).

Section 5: Safety, Stability, and Handling

-

Reagent Safety: TBDMS-Cl is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Imidazole is an irritant.

-

Product Stability: tert-butyl(4-fluorophenoxy)dimethylsilane is a stable compound that can be stored for extended periods at room temperature if properly sealed to exclude moisture.[1] It is sensitive to strong acids and fluoride ion sources (e.g., TBAF), which will cleave the silyl ether to regenerate 4-fluorophenol.[1][7] This lability is, of course, the basis for its utility as a protecting group.

Conclusion

This guide outlines a robust, reliable, and well-rationalized methodology for the synthesis and purification of tert-butyl(4-fluorophenoxy)dimethylsilane. By understanding the causality behind each procedural step—from the catalytic role of imidazole to the principles of chromatographic separation—researchers can confidently execute this protocol to obtain a high-purity product. The successful application of this procedure provides a critical building block for multi-step syntheses in pharmaceutical and materials science research.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

Gelest. Deprotection of Silyl Ethers - Gelest Technical Library. Available from: [Link]

-

Patil, B. et al. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, Vol. 43B, pp. 1568-1570. Available from: [Link]

-

Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. Available from: [Link]

-

Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides - Supporting Information. Available from: [Link]

-

NIH PubMed Central. Chemoselective Deprotection of Triethylsilyl Ethers. Available from: [Link]

-

ResearchGate. (PDF) Review: Derivatization in mass spectrometry—1. Silylation. Available from: [Link]

-

Taylor & Francis Online. Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free. Available from: [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. ace.as-pub.com [ace.as-pub.com]

- 3. CAS 113984-68-2: TERT-BUTYL(4-FLUOROPHENOXY)DIMETHYLSILANE [cymitquimica.com]

- 4. 113984-68-2 | tert-Butyl(4-fluorophenoxy)dimethylsilane - AiFChem [aifchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

A Technical Guide to the Spectral Analysis of Tert-butyl(4-fluorophenoxy)dimethylsilane

This guide provides an in-depth technical analysis of the expected spectral data for tert-butyl(4-fluorophenoxy)dimethylsilane, a member of the versatile class of silyl ethers. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This resource is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation.

Introduction to Tert-butyl(4-fluorophenoxy)dimethylsilane

Tert-butyl(4-fluorophenoxy)dimethylsilane belongs to the family of tert-butyldimethylsilyl (TBDMS or TBS) ethers, which are widely employed as protecting groups for hydroxyl moieties in organic synthesis. The TBDMS group is valued for its steric bulk and its tunable stability, offering robust protection under many conditions while allowing for selective removal. The presence of a fluorine atom on the phenoxy ring introduces unique spectroscopic signatures, particularly in NMR and IR spectroscopy, which are critical for unambiguous characterization.

A thorough understanding of the spectral characteristics of this molecule is paramount for reaction monitoring, quality control, and the comprehensive identification of related structures in complex chemical matrices.

Caption: Predicted major fragmentation pathways of tert-butyl(4-fluorophenoxy)dimethylsilane in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for a volatile compound.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for tert-butyl(4-fluorophenoxy)dimethylsilane. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectral data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of silyl ethers and related fluorinated aromatic compounds.

References

-

SpectraBase. (n.d.). Tert-butyl 6-cyano-4,4-dimethylhexanoate. Retrieved from [Link]

- Supporting Information for publications. (n.d.).

-

UPRM. (n.d.). 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). FTIR frequencies of the Si-O stretching vibration. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubMed. (1988). Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1997). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). The Si/O ratio versus dominant stretching and bending bands in.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

-

PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

A Comprehensive Technical Guide to the Solubility of Tert-butyl(4-fluorophenoxy)dimethylsilane in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of tert-butyl(4-fluorophenoxy)dimethylsilane, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed examination of the compound's behavior in a variety of common organic solvents. In the absence of extensive published quantitative data, this guide synthesizes theoretical principles with practical, field-proven insights to present a predicted solubility profile. Furthermore, it furnishes detailed, self-validating experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of the solubility of tert-butyl(4-fluorophenoxy)dimethylsilane.

Introduction: The Strategic Importance of Solubility in Synthesis and Development

Tert-butyl(4-fluorophenoxy)dimethylsilane (TBFPS) is a silyl ether of significant interest, primarily utilized as a protecting group for phenols in multi-step organic synthesis. Its robust nature and selective cleavage under specific conditions make it an invaluable tool for medicinal chemists and process development scientists. The solubility of TBFPS in organic solvents is a fundamental physical property that dictates its utility in various applications. A thorough understanding of its solubility profile is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase is crucial for optimal reaction rates and yields. Selecting a solvent in which TBFPS is highly soluble can significantly enhance the efficiency of synthetic transformations.

-

Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on differential solubility. Knowledge of solvents in which TBFPS has moderate to low solubility at specific temperatures is essential for effective purification.

-

Formulation and Drug Delivery: For applications in materials science or as a precursor to active pharmaceutical ingredients (APIs), understanding its solubility is critical for developing stable and effective formulations.

This guide will first delve into the molecular characteristics of TBFPS that govern its solubility, followed by a predicted solubility profile in a range of organic solvents. Finally, detailed experimental protocols for the precise determination of its solubility are provided to facilitate practical application in a research and development setting.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the interplay of its own physicochemical properties and those of the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2]

Table 1: Physicochemical Properties of Tert-butyl(4-fluorophenoxy)dimethylsilane

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉FOSi | [3] |

| Molecular Weight | 226.36 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Boiling Point | Not readily available | - |

| Density | Not readily available | - |

The structure of TBFPS reveals several key features that influence its solubility:

-

The Silyl Ether Moiety: The core of the molecule is the silyl ether linkage (Si-O-C). Silyl ethers are generally less polar than their corresponding alcohols (in this case, 4-fluorophenol), which significantly impacts their solubility profile. This reduced polarity enhances their solubility in nonpolar and moderately polar organic solvents.[4]

-

The Tert-butyl Group: The bulky tert-butyl group provides significant steric hindrance around the silicon atom, contributing to the compound's stability. More importantly for solubility, this large, nonpolar alkyl group increases the lipophilicity of the molecule, favoring its dissolution in nonpolar organic solvents.

-

The 4-Fluorophenyl Group: The aromatic ring introduces a degree of polarity and the potential for pi-pi stacking interactions. The fluorine atom is highly electronegative, creating a dipole moment within the phenyl ring. However, the overall effect of this group on the molecule's polarity is balanced by the large nonpolar silyl and tert-butyl groups.

Predicted Solubility Profile of Tert-butyl(4-fluorophenoxy)dimethylsilane

Due to a lack of specific quantitative solubility data in publicly available literature, the following table presents a predicted solubility profile based on the structural analysis above and general principles of solubility for aryl tert-butyldimethylsilyl ethers. These predictions are categorized as High (>100 mg/mL), Medium (10-100 mg/mL), and Low (<10 mg/mL) at ambient temperature (approximately 20-25°C).

Table 2: Predicted Solubility of Tert-butyl(4-fluorophenoxy)dimethylsilane in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexanes | Nonpolar | High | The nonpolar nature of hexanes strongly interacts with the large nonpolar tert-butyl and dimethylsilyl groups of TBFPS.[1] |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexanes, toluene is nonpolar. Additionally, potential pi-pi stacking between the toluene and the fluorophenyl ring can enhance solubility. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Its moderate polarity is compatible with the overall polarity of TBFPS. |

| Diethyl Ether | Polar Aprotic | High | The ether's ability to act as a hydrogen bond acceptor is minimal, and its overall polarity aligns well with the lipophilic character of TBFPS. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for many silyl ethers due to its moderate polarity and ability to solvate the molecule effectively.[5] |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides some polarity, making it an excellent solvent for a broad range of compounds, including TBFPS. |

| Acetone | Polar Aprotic | Medium to High | Acetone's polarity is higher than the previously mentioned solvents, but it is still expected to be a good solvent for TBFPS. |

| Acetonitrile | Polar Aprotic | Medium | Acetonitrile is a more polar aprotic solvent. While TBFPS is expected to be soluble, its solubility may be slightly lower compared to less polar solvents.[6] |

| Isopropanol (IPA) | Polar Protic | Medium | As a polar protic solvent, IPA can engage in hydrogen bonding. While TBFPS cannot donate a hydrogen bond, the oxygen atom can act as a weak acceptor. The alkyl portion of IPA will interact favorably with the nonpolar parts of TBFPS. |

| Ethanol | Polar Protic | Medium to Low | Ethanol is more polar than isopropanol. The increased polarity will likely lead to a decrease in the solubility of the relatively nonpolar TBFPS. |

| Methanol | Polar Protic | Low | Methanol is a highly polar protic solvent. The significant difference in polarity between methanol and TBFPS is expected to result in low solubility. |

| Water | Polar Protic | Insoluble | TBFPS is a nonpolar organic molecule and is expected to be immiscible with water. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent and is known to be an excellent solvent for a wide range of organic compounds, including silyl ethers used in synthesis.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, DMSO is a strong, polar aprotic solvent capable of dissolving many organic molecules.[7] |

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocols provide a robust framework for the experimental determination of the solubility of tert-butyl(4-fluorophenoxy)dimethylsilane.

Qualitative Assessment of Solubility

This method provides a rapid initial screening of suitable solvents.

Methodology:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clear glass vial (e.g., a 4 mL vial).

-

Analyte Addition: Add approximately 10 mg of tert-butyl(4-fluorophenoxy)dimethylsilane to the vial.

-

Observation: Cap the vial and vortex or shake vigorously for 1-2 minutes at a controlled ambient temperature.

-

Assessment: Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Addition (for soluble compounds): If the initial amount dissolves, continue adding 10 mg increments, vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved). Record the total mass of solute added to estimate the solubility range.

Quantitative Determination of Solubility via the Shake-Flask Method

This is a classic and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: To a series of sealed vials, add a measured volume (e.g., 2 mL) of the desired organic solvent. Add an excess of tert-butyl(4-fluorophenoxy)dimethylsilane to each vial to ensure that a solid phase remains after equilibration.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid drawing up any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Solvent Evaporation and Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of dissolved tert-butyl(4-fluorophenoxy)dimethylsilane.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Visualizing the Solubility Workflow

The following diagrams illustrate the logical flow of solubility prediction and experimental determination.

Caption: Relationship between TBFPS properties and solvent classes.

Conclusion

While specific quantitative solubility data for tert-butyl(4-fluorophenoxy)dimethylsilane remains elusive in the public domain, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles. The predominantly nonpolar character of TBFPS, conferred by the tert-butyl and dimethylsilyl groups, dictates its high solubility in nonpolar and moderately polar aprotic solvents. Conversely, its solubility is predicted to be limited in highly polar protic solvents. The experimental protocols detailed in this guide provide a reliable means for researchers to determine precise solubility values, thereby enabling the optimization of synthetic procedures, purification strategies, and formulation development. This comprehensive approach, combining theoretical prediction with practical verification, empowers scientists to effectively utilize tert-butyl(4-fluorophenoxy)dimethylsilane in their research and development endeavors.

References

-

ResearchGate. (2025, August 7). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Retrieved from [Link]

-

Yu, Z., & Verkade, J. G. (2000). P(MeNCH2CH2)3N: An Efficient Catalyst for the Desilylation of Tert-Butyldimethylsilyl Ethers. The Journal of Organic Chemistry, 65(7), 2065–2068. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Padua. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

arXiv. (2025, December 10). Predicting Polymer Solubility in Solvents Using SMILES Strings. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl(4-(dimethoxymethyl)phenoxy)dimethylsilane. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 113984-68-2 | tert-Butyl(4-fluorophenoxy)dimethylsilane - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. P(MeNCH2CH2)3N: an efficient catalyst for the desilylation of tert-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of Tert-butyl(4-fluorophenoxy)dimethylsilane for the Chemoselective Protection of Primary Alcohols

A Technical Guide for Advanced Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly unveil the original group is a cornerstone of synthetic strategy. Among the arsenal of protecting groups for alcohols, silyl ethers stand out for their versatility, mild application, and tunable stability.

This guide provides an in-depth examination of tert-butyl(4-fluorophenoxy)dimethylsilane, a specialized silylating agent designed for the selective protection of primary alcohols. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its application and removal, and analyze its stability profile in the context of modern synthetic challenges. This document is intended for researchers, chemists, and process development scientists seeking to leverage advanced protective group strategies to achieve enhanced selectivity and efficiency in their synthetic endeavors.

The Reagent: Structure, Synthesis, and Properties

Tert-butyl(4-fluorophenoxy)dimethylsilane belongs to the family of silyl ethers, but with key structural modifications that fine-tune its reactivity. Its core consists of a dimethylsilyl unit, which is sterically hindered by a tert-butyl group. This steric bulk is the primary determinant of its selectivity for less-hindered primary alcohols.[1] The key innovation lies in the leaving group: a 4-fluorophenoxide, rather than the typical chloride. The electron-withdrawing nature of the fluorine atom influences the reactivity of the silicon center.

Physicochemical Properties

| Property | Value |

| CAS Number | 113984-68-2[2] |

| Molecular Formula | C₁₂H₁₉FOSi[3] |

| Molecular Weight | 226.36 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, DMF)[2] |

Proposed Synthesis of the Reagent

While commercially available, understanding the synthesis of the silylating agent provides insight into its handling and potential impurities. The reagent is prepared via a straightforward nucleophilic substitution, reacting the readily available 4-fluorophenol with tert-butyldimethylsilyl chloride (TBDMS-Cl).

Protection of Primary Alcohols: Mechanism and Protocol

The protection of an alcohol with tert-butyl(4-fluorophenoxy)dimethylsilane follows a mechanism analogous to the well-established Corey protocol for silylation.[4] The reaction is typically catalyzed by a weak base, such as imidazole, which plays a crucial role beyond simple acid scavenging.

Mechanism of Protection

The process is initiated by the formation of a highly reactive silylimidazolium intermediate. This intermediate is then attacked by the alcohol nucleophile. The steric hindrance of the tert-butyl group significantly disfavors the approach of secondary or tertiary alcohols, leading to high selectivity for primary hydroxyls.

Experimental Protocol: Protection of 1-Octanol

This protocol details the selective protection of a model primary alcohol, 1-octanol. Anhydrous conditions are critical to prevent hydrolysis of the silylating agent.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-octanol (1.0 eq.), imidazole (2.5 eq.), and anhydrous dimethylformamide (DMF, approx. 0.5 M).

-

Addition of Reagent: Add a solution of tert-butyl(4-fluorophenoxy)dimethylsilane (1.2 eq.) in anhydrous DMF dropwise to the stirred alcohol solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure silyl ether.

Stability and Selectivity Profile

The utility of a protecting group is defined by its stability under various reaction conditions and its orthogonality with other protecting groups.

Comparative Stability of Silyl Ethers

The stability of silyl ethers is primarily governed by steric hindrance around the silicon atom and the electronic nature of its substituents. The tert-butyl group provides significant hydrolytic stability compared to less hindered silyl ethers like trimethylsilyl (TMS).[4] The 4-fluorophenoxy group, being a better leaving group than an alkyl group, may render the resulting silyl ether slightly more labile than a traditional TBDMS ether under strongly acidic or nucleophilic conditions, a factor that can be exploited for selective deprotection.

| Protecting Group | Steric Hindrance | Stability to Acid | Stability to Base | Relative Cleavage Rate with F⁻ |

| TMS | Low | Low | Moderate | Very Fast |

| TES | Moderate | Moderate | High | Fast |

| TBDMS (TBS) | High | High | High | Moderate[5] |

| TIPS | Very High | Very High | Very High | Slow |

| TBDPS | Very High | Very High | Very High | Slow |

| This Work (Expected) | High | High | High | Moderate to Fast |

Selectivity for Primary Alcohols

The significant steric bulk of the tert-butyl group is the dominant factor controlling the selectivity of this reagent.[1] It will react preferentially with unhindered primary alcohols over more sterically congested secondary and tertiary alcohols. This allows for the chemoselective protection of primary hydroxyls in polyol systems, a common challenge in carbohydrate and natural product synthesis.[6]

Deprotection Strategies: Releasing the Alcohol

The cleavage of the silyl ether to regenerate the alcohol is most commonly and efficiently achieved using a fluoride ion source. The exceptionally strong silicon-fluorine bond (bond energy ~580 kJ/mol) provides a powerful thermodynamic driving force for the reaction.[4]

Mechanism of Fluoride-Mediated Deprotection

The fluoride anion directly attacks the silicon atom, forming a transient, pentacoordinate silicate intermediate. This intermediate readily collapses, breaking the Si-O bond and liberating the alcohol.

Experimental Protocol: Deprotection of 1-Octanol Silyl Ether

This protocol describes a standard and reliable method for silyl ether cleavage.

-

Preparation: Dissolve the silyl ether (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a plastic vial or flask (to avoid etching of glass by fluoride).

-

Addition of Reagent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

-

Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

-

Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography if necessary.

Synthetic Workflow and Applications

The true value of tert-butyl(4-fluorophenoxy)dimethylsilane is realized in a multi-step synthetic sequence where a primary alcohol must be temporarily masked.

This protecting group is particularly advantageous in scenarios requiring high selectivity for primary alcohols in the presence of other hydroxyl groups. Its predictable cleavage under mild, fluoride-mediated conditions ensures compatibility with a wide range of other sensitive functional groups and protecting groups, making it a valuable tool for the synthesis of complex natural products and active pharmaceutical ingredients.

References

-

Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

-

Gelest, Inc. Deprotection of Silyl Ethers. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

-

Demchenko, A. V.; Boons, G.-J. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein J. Org. Chem.2017 , 13, 108-120. [Link]

-

The Royal Society of Chemistry. Experimental Section. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

Chemistry LibreTexts. Silylethers. [Link]

-

Zhang, Q. et al. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis2014 , 47(01), 55-64. [Link]

Sources

- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 2. CAS 113984-68-2: TERT-BUTYL(4-FLUOROPHENOXY)DIMETHYLSILANE [cymitquimica.com]

- 3. 113984-68-2 | tert-Butyl(4-fluorophenoxy)dimethylsilane - AiFChem [aifchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Steric Hindrance Effects of Tert-butyl(4-fluorophenoxy)dimethylsilane

Foreword: Beyond a Protecting Group

In the intricate world of organic synthesis, where the precise construction of molecular architectures is paramount, the tools we employ must be both robust and nuanced. Among these, silyl ethers have established themselves as indispensable protecting groups for the ubiquitous hydroxyl moiety. However, to view them solely as passive shields is to overlook the profound influence their three-dimensional structure exerts on the reactivity and selectivity of synthetic transformations. This guide delves into the steric effects of a particularly insightful example: tert-butyl(4-fluorophenoxy)dimethylsilane.

This compound, at the confluence of a sterically demanding tert-butyldimethylsilyl (TBDMS) group and an electronically influential 4-fluorophenoxy moiety, serves as an exceptional model for understanding how steric hindrance is not merely a passive obstacle but an active director of chemical reactivity. For researchers, scientists, and drug development professionals, a deep appreciation of these effects is not just academic—it is a cornerstone of rational design and efficient synthesis. This guide will dissect the origins of this steric influence, quantify its impact, and provide practical, field-proven insights into its application.

The Molecular Architecture: A Tale of Two Moieties

The profound steric influence of tert-butyl(4-fluorophenoxy)dimethylsilane originates from the deliberate juxtaposition of its constituent parts: the bulky tert-butyldimethylsilyl (TBDMS) group and the planar 4-fluorophenoxy ring.

The TBDMS group is the primary architect of the steric shielding. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, creates a significant steric cone around the silicon atom. This bulk is not accidental; it is the key to the stability of the resulting silyl ether compared to less hindered analogues like trimethylsilyl (TMS) ethers.[1] The two methyl groups directly attached to the silicon atom further contribute to this steric congestion.

The 4-fluorophenoxy moiety, while planar, also plays a role. The fluorine atom, with its high electronegativity, influences the electronic properties of the aromatic ring, which can in turn modulate the reactivity of the silyl ether.[1]

To quantify the steric bulk of the TBDMS group, we can refer to conformational analysis parameters such as A-values, which measure the preference of a substituent to occupy the equatorial position on a cyclohexane ring.[2] A higher A-value corresponds to greater steric demand.

| Silyl Group | A-value (kcal/mol) | Relative Steric Bulk |

| -OSi(CH₃)₃ (OTMS) | 0.74 | Low |

| -OSi(CH₃)₂(C(CH₃)₃) (OTBDMS) | ~2.5 (estimated for Si(CH₃)₃) | High |

| -OSi(CH(CH₃)₂)₃ (OTIPS) | >4 (estimated for C(CH₃)₃) | Very High |

| -C(CH₃)₃ (tert-butyl) | ~5 | Very High |

Table 1: A-values for selected silyl and related groups, providing a quantitative measure of their steric hindrance.[2][3] The A-value for the TBDMS group is estimated based on the value for the trimethylsilyl group.

The Impact of Steric Hindrance on Stability and Reactivity

The steric bulk of the TBDMS group in tert-butyl(4-fluorophenoxy)dimethylsilane is the cornerstone of its utility, dictating its stability under a wide range of conditions and enabling a high degree of selectivity in its formation and cleavage.

Enhanced Stability: A Robust Shield

The primary consequence of the steric hindrance is the enhanced stability of the Si-O bond. The bulky tert-butyl group effectively shields the silicon atom from the approach of nucleophiles and the ether oxygen from protonation under acidic conditions. This makes TBDMS ethers significantly more stable than their less hindered counterparts, such as TMS ethers.[1][4]

The general order of stability for common silyl ethers in acidic media is:

TMS < TES < TBDMS < TIPS < TBDPS [4]

This stability is not merely a theoretical concept; it has profound practical implications. TBDMS-protected phenols can withstand a variety of reaction conditions that would cleave less stable protecting groups, allowing for greater flexibility in multi-step syntheses.[5][6]

Selective Silylation: A Discerning Reaction

The steric hindrance of the TBDMS group also governs the selectivity of the silylation reaction itself. The reaction of an alcohol or phenol with tert-butyldimethylsilyl chloride (TBDMSCl) is highly sensitive to the steric environment of the hydroxyl group.[7] Less sterically hindered primary alcohols react much more readily than secondary or tertiary alcohols. Similarly, in a molecule with multiple phenolic hydroxyl groups, the least hindered one can often be selectively protected.[6]

Figure 1: Steric hindrance-driven selective silylation.

Controlled Deprotection: A Deliberate Unveiling

While TBDMS ethers are robust, they can be cleaved under specific conditions, and here too, steric hindrance plays a key role. The most common method for deprotecting TBDMS ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][5] The small size of the fluoride ion allows it to approach the silicon atom despite the steric bulk, leading to the formation of a strong Si-F bond and cleavage of the Si-O bond.

The rate of deprotection can be modulated by the steric environment. For instance, phenolic TBDMS ethers are generally more labile to fluoride-mediated cleavage than their aliphatic counterparts. This difference in reactivity allows for the selective deprotection of a phenolic TBDMS ether in the presence of an alcoholic TBDMS ether.[8][9]

Figure 2: Mechanism of fluoride-mediated deprotection of a TBDMS ether.

Applications in Drug Development and Complex Synthesis

The judicious use of sterically demanding protecting groups like TBDMS is a cornerstone of modern drug development and the synthesis of complex natural products. The ability to selectively protect and deprotect hydroxyl groups allows for the construction of intricate molecular architectures with a high degree of control.[10]

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis and deprotection of TBDMS ethers and are adapted for tert-butyl(4-fluorophenoxy)dimethylsilane.

Synthesis of tert-butyl(4-fluorophenoxy)dimethylsilane

This protocol is based on the widely used Corey procedure for the silylation of alcohols.[1]

Materials:

-

4-Fluorophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add a solution of TBDMSCl (1.2 eq) in DMF dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl(4-fluorophenoxy)dimethylsilane.

Deprotection of tert-butyl(4-fluorophenoxy)dimethylsilane

This protocol utilizes tetrabutylammonium fluoride (TBAF) for the cleavage of the silyl ether.[1]

Materials:

-

tert-Butyl(4-fluorophenoxy)dimethylsilane

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of tert-butyl(4-fluorophenoxy)dimethylsilane (1.0 eq) in anhydrous THF, add TBAF (1.1 eq, 1.0 M solution in THF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-fluorophenol.

Physicochemical and Spectroscopic Data

Molecular Formula: C₁₂H₁₉FOSi[12] Molecular Weight: 226.36 g/mol [12]

Predicted ¹H and ¹³C NMR Data (in CDCl₃): The following are predicted chemical shifts based on the analysis of similar compounds.[13][14]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| A | 6.95 - 6.85 | m | 4H | Ar-H |

| B | 0.95 | s | 9H | -C(CH ₃)₃ |

| C | 0.15 | s | 6H | -Si(CH ₃)₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| 1 | 158.0 (d, J ≈ 240 Hz) | C -F |

| 2 | 152.0 | C -O |

| 3 | 121.0 (d, J ≈ 8 Hz) | Ar-C H |

| 4 | 115.5 (d, J ≈ 23 Hz) | Ar-C H |

| 5 | 25.5 | -C(C H₃)₃ |

| 6 | 18.0 | -C (CH₃)₃ |

| 7 | -4.5 | -Si(C H₃)₂ |

Conclusion: A Tool for Precision Synthesis

The steric hindrance imparted by the tert-butyldimethylsilyl group in tert-butyl(4-fluorophenoxy)dimethylsilane is a powerful and versatile tool in the arsenal of the synthetic chemist. It provides a robust yet selectively cleavable protecting group for phenols, enabling the execution of complex synthetic strategies with a high degree of control. The principles elucidated in this guide—enhanced stability, selective formation, and controlled deprotection—are not limited to this specific molecule but are broadly applicable to the vast family of silyl ethers. For those engaged in the demanding fields of drug discovery and development, a thorough understanding of these steric effects is not just beneficial; it is essential for the rational design and efficient execution of synthetic routes to novel and impactful therapeutics.

References

- Supporting Information for a relevant study.

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Protecting Groups For Alcohols - Master Organic Chemistry. [Link]

-

TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE - Organic Syntheses Procedure. [Link]

-

Protecting Groups - Organic Chemistry Portal. [Link]

-

Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate - Organic Chemistry Portal. [Link]

-

10.10: An Introduction to Multiple Step Synthesis - Chemistry LibreTexts. [Link]

-

Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair−Chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. The Wider Roles of Eclipsing, of 1,3-Repulsive Steric Interactions, and of Attractive Steric Interactions | Journal of the American Chemical Society. [Link]

-

Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate | Request PDF - ResearchGate. [Link]

-

Gauging the Steric Effects of Silyl Groups with a Molecular Balance - ResearchGate. [Link]

-

Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides - Supporting Information. [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. [Link]

-

Protecting Groups - chem.iitb.ac.in. [Link]

-

Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! - YouTube. [Link]

-

A value - Wikipedia. [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. [Link]

-

Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate | Request PDF - ResearchGate. [Link]

-

Multi-Step Organic Synthesis | PDF - Scribd. [Link]

-

Facile synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes - Sci-Hub. [Link]

-

Protecting Groups. [Link]

-

Silyl Groups - Gelest Technical Library. [Link]

-

MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. [Link]

-

16: Silylethers - Chemistry LibreTexts. [Link]

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]

-

A Values - Stereochemical and Conformational Isomerism | Organic Chemistry. [Link]

-

14 - Organic Syntheses Procedure. [Link]

-

Multistep Synthesis | Reaction Integration - Vapourtec. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

Chapter 10 multistep synthesis example 1 - YouTube. [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. (4-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 4227167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. 113984-68-2 | tert-Butyl(4-fluorophenoxy)dimethylsilane - AiFChem [aifchem.com]

- 13. rsc.org [rsc.org]

- 14. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Electronic Effects of the 4-Fluoro Group in Tert-butyl(4-fluorophenoxy)dimethylsilane

Foreword: The Subtle Power of Fluorine in Silyl Ether Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's physicochemical and biological properties. This guide delves into the nuanced electronic effects of a 4-fluoro substituent in the context of a versatile chemical entity: tert-butyl(4-fluorophenoxy)dimethylsilane.

This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how the 4-fluoro group modulates the reactivity and spectroscopic characteristics of aryl silyl ethers. By exploring the interplay of inductive and resonance effects, and by examining empirical data from spectroscopic and kinetic studies, we will elucidate the causal relationships that govern the behavior of this important fluorinated building block.

The Dichotomy of Fluorine's Electronic Influence: A Theoretical Framework

The electronic impact of the 4-fluoro substituent on the phenoxy ring of tert-butyl(4-fluorophenoxy)dimethylsilane is a classic example of the dual nature of halogens in aromatic systems. It exerts both a powerful inductive effect (-I) and a weaker, yet significant, resonance effect (+R).

The Inductive Effect (-I): An Electronegativity-Driven Phenomenon

Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive electron withdrawal has a profound impact on the electron distribution within the molecule, influencing bond polarities and the reactivity of various functional groups.

The Resonance Effect (+R): A Lone Pair Donation

Despite its strong inductive pull, the fluorine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the benzene ring. This donation of electron density, or resonance effect, partially counteracts the inductive withdrawal, particularly at the ortho and para positions.

Quantifying the Electronic Effects: The Hammett Equation

Synthesis and Characterization: An Experimental Approach

A thorough understanding of the electronic effects of the 4-fluoro group begins with the synthesis and unambiguous characterization of tert-butyl(4-fluorophenoxy)dimethylsilane.

Synthesis of tert-butyl(4-fluorophenoxy)dimethylsilane

The synthesis of tert-butyl(4-fluorophenoxy)dimethylsilane is typically achieved through the reaction of 4-fluorophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.[1]

Experimental Protocol: Synthesis of tert-butyl(4-fluorophenoxy)dimethylsilane

-

Materials:

-

4-Fluorophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl(4-fluorophenoxy)dimethylsilane as a colorless oil.

-

Caption: Synthetic workflow for tert-butyl(4-fluorophenoxy)dimethylsilane.

Spectroscopic Characterization

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is indispensable for confirming the structure of the synthesized compound and for probing the electronic environment of the nuclei.

Table 1: Predicted and Representative NMR Data for tert-butyl(4-fluorophenoxy)dimethylsilane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.00 | m | Aromatic Protons | |

| ~6.85 | m | Aromatic Protons | ||

| 0.98 | s | -C(CH₃)₃ | ||

| 0.22 | s | -Si(CH₃)₂ | ||

| ¹³C NMR | ~157.9 (d) | d | J(C-F) ≈ 240 | C-F |

| ~152.0 | s | C-O | ||

| ~120.5 (d) | d | J(C-F) ≈ 8 | C-H (ortho to O) | |

| ~115.8 (d) | d | J(C-F) ≈ 23 | C-H (ortho to F) | |

| 25.6 | s | -C(C H₃)₃ | ||

| 18.2 | s | -C (CH₃)₃ | ||

| -4.5 | s | -Si(CH₃)₂ | ||

| ¹⁹F NMR | ~ -120 to -125 | s | Ar-F | |

| ²⁹Si NMR | ~ 15-20 | s | -Si(CH₃)₂ |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The provided data is based on typical values for similar structures.[2]

The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment. Electron-withdrawing groups on the aromatic ring generally cause a downfield shift (less negative ppm value), while electron-donating groups cause an upfield shift (more negative ppm value).[1]

Reactivity and the Influence of the 4-Fluoro Group

The electronic perturbations induced by the 4-fluoro substituent have a tangible impact on the reactivity of tert-butyl(4-fluorophenoxy)dimethylsilane, most notably in the cleavage of the silicon-oxygen bond and in electrophilic aromatic substitution reactions.

Stability of the Si-O Bond: A Kinetic Perspective

The Si-O bond in silyl ethers is susceptible to cleavage under both acidic and basic conditions, as well as by nucleophilic attack, particularly by fluoride ions. The electron-withdrawing nature of the 4-fluorophenoxy group is expected to influence the rate of these cleavage reactions.

Hydrolysis: The acid-catalyzed hydrolysis of silyl ethers typically involves protonation of the ether oxygen. An electron-withdrawing group on the phenoxy ring would decrease the basicity of the oxygen atom, thereby slowing down the rate of protonation and, consequently, the rate of hydrolysis. Conversely, in base-catalyzed hydrolysis, the attack of a hydroxide ion on the silicon atom is the rate-determining step. An electron-withdrawing group would make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis.

Fluoride-Mediated Cleavage: The cleavage of the Si-O bond by fluoride ions is a widely used deprotection strategy. The high affinity of silicon for fluoride drives this reaction. The electron-withdrawing 4-fluoro group on the phenoxy ring would make the silicon atom more electron-deficient, thereby accelerating the rate of nucleophilic attack by the fluoride ion.

Caption: Influence of the 4-fluoro group on Si-O bond cleavage.

Electrophilic Aromatic Substitution

The 4-fluoro group, being a deactivating substituent overall, will generally decrease the rate of electrophilic aromatic substitution on the phenoxy ring compared to the non-fluorinated analogue. However, due to its +R effect, it will direct incoming electrophiles to the ortho and para positions relative to itself. Since the para position is occupied by the silyloxy group, substitution will predominantly occur at the positions ortho to the fluorine atom.

Computational Insights into Electronic Structure

Computational chemistry provides a powerful lens through which to visualize and quantify the electronic effects of the 4-fluoro group. Methods such as Density Functional Theory (DFT) can be employed to calculate various electronic parameters.

Mulliken Charge Analysis: A Mulliken population analysis can provide a quantitative estimate of the partial atomic charges within the molecule. A computational analysis of tert-butyl(4-fluorophenoxy)dimethylsilane would be expected to show a significant positive charge on the silicon atom, which is further enhanced by the electron-withdrawing 4-fluoro group. This increased positive charge on the silicon atom corroborates the expected increase in susceptibility to nucleophilic attack. The analysis would also reveal the polarization of the aromatic ring, with the carbon atom attached to the fluorine atom bearing a partial positive charge and the ortho and para carbons showing a slight increase in electron density due to the resonance effect.

Caption: Predicted Mulliken charge distribution in the aromatic ring.

Conclusion: A Versatile Tool for Molecular Engineering

The 4-fluoro group in tert-butyl(4-fluorophenoxy)dimethylsilane exerts a finely balanced combination of inductive and resonance effects that significantly influences the molecule's properties and reactivity. The strong inductive withdrawal of electrons increases the electrophilicity of the silicon atom, making the Si-O bond more susceptible to nucleophilic cleavage, a property that can be exploited in synthetic chemistry. Concurrently, the deactivating nature of the fluorine substituent modulates the reactivity of the aromatic ring in electrophilic substitution reactions.

A comprehensive understanding of these electronic effects, grounded in both theoretical principles and empirical evidence, empowers researchers to rationally design and utilize fluorinated silyl ethers in a wide array of applications, from the development of novel pharmaceuticals to the creation of advanced materials.

References

-

Digital Commons@Kennesaw State University. Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Google Patents.

- Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox.

- 4 - Supporting Inform

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

An In-depth Technical Guide to Tert-butyl(4-fluorophenoxy)dimethylsilane for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of a deep and practical understanding of the reagents we employ. Tert-butyl(4-fluorophenoxy)dimethylsilane is a versatile organosilicon compound with significant applications in synthetic organic chemistry, particularly within the realm of drug discovery and development.[1] Its utility as a protecting group and a synthetic intermediate stems from the unique interplay of the sterically demanding tert-butyl group, the electronically distinct 4-fluorophenoxy moiety, and the reactive dimethylsilyl core.[1] This guide is designed to provide a comprehensive technical overview, moving beyond a simple recitation of data to offer insights into its safe handling, strategic application, and the chemical principles that govern its reactivity.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in any experimental setting.

Nomenclature and Structural Information

-

Systematic Name: tert-butyl(4-fluorophenoxy)dimethylsilane

-

Common Synonyms: 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluorobenzene, 4-<(dimethyl-tert-butylsilyl)oxy>fluorobenzene[2]

-

CAS Number: 113984-68-2[2]

-

Molecular Formula: C₁₂H₁₉FOSi[2]

-

Molecular Weight: 226.36 g/mol [2]

Physicochemical Data

The following table summarizes the key physicochemical properties of tert-butyl(4-fluorophenoxy)dimethylsilane. This data is essential for planning reactions, purification procedures, and for ensuring appropriate storage conditions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents | |

| Volatility | Moderate | |

| Viscosity | Low |

Section 2: Hazard Identification and Safety Protocols

A rigorous adherence to safety protocols is non-negotiable in a laboratory environment. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

-

Signal Word: Warning[2]

-

Pictogram:

-

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of precautionary measures must be implemented when handling this compound.

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |